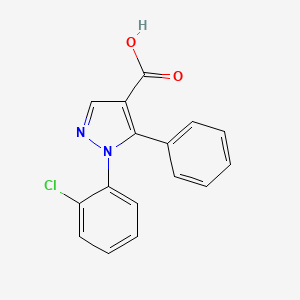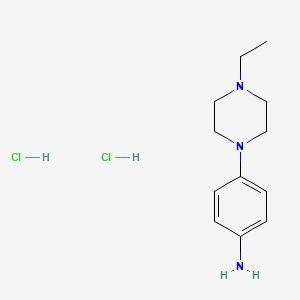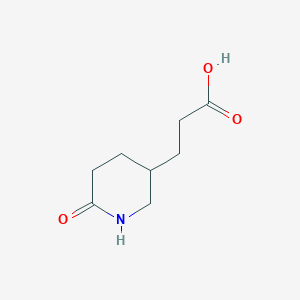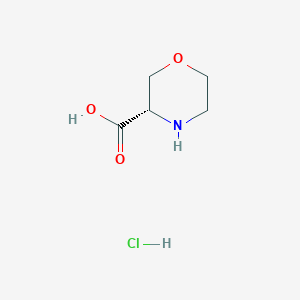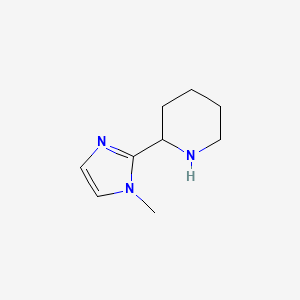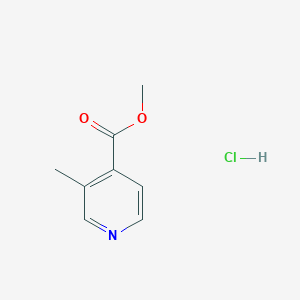![molecular formula C13H18ClNO2 B1416773 2-氯-N-[1-(4-甲氧基苯基)-2-甲基丙基]乙酰胺 CAS No. 941165-98-6](/img/structure/B1416773.png)
2-氯-N-[1-(4-甲氧基苯基)-2-甲基丙基]乙酰胺
描述
“2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide” is a chemical compound with the CAS Number: 941165-98-6 . It has a molecular weight of 255.74 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The methoxy group of this compound lies very close to the plane of the phenyl ring . The acetamido group is twisted out of this plane by 28.87 (5) . In the crystal, a three-dimensional structure is generated by N—H O, C—H O, and C—H Cl hydrogen bonds plus C—H (ring) interactions .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 255.74 .科学研究应用
氯乙酰胺除草剂的比较代谢
一项研究调查了氯乙酰胺除草剂(包括与 2-氯-N-[1-(4-甲氧基苯基)-2-甲基丙基]乙酰胺 相似的化合物)在人和大鼠肝微粒体中的代谢。该研究重点介绍了通过复杂激活途径导致潜在致癌产物的代谢途径。研究发现,某些细胞色素 P450 同工型负责这些化合物的代谢,表明它们在氯乙酰胺的生物转化中具有重要作用 (科尔曼等人,2000)。
偶氮分散染料中间体的绿色合成
另一项研究重点关注 N-(3-氨基-4-甲氧基苯基)乙酰胺的绿色合成,它是偶氮分散染料的重要中间体。为氢化过程开发了一种新型的 Pd/C 催化剂,这对于高效且可持续地生产此类中间体至关重要 (张群峰,2008)。
乙酰胺衍生物的合成和表征
关于 2-羟基-N-甲基-N-苯基-乙酰胺的合成和表征的研究揭示了涉及 N-甲基苯胺、氯乙酰氯和其他试剂的过程。这项研究有助于了解合成特定的乙酰胺衍生物,并提供了对它们在各种化学工业中潜在应用的见解 (钟成和舒万银,2002)。
乙酰胺衍生物的抗菌性能
对新型 (2-氧代-3-(芳基亚氨基)吲哚-1-基)-N-芳基乙酰胺的合成进一步研究表明,它们具有良好的抗菌和抗真菌活性。这项研究为开发新的抗菌剂开辟了道路,突出了乙酰胺衍生物的治疗潜力 (德布纳特和冈古利,2015)。
环境影响和生物降解
已广泛研究了包括异丙甲草胺在内的氯乙酰胺除草剂的环境归趋和生物降解。一项引人注目的研究分离出了一种新的异丙甲草胺降解细菌,提出了异丙甲草胺的一种新的降解途径,这可以通过减轻此类除草剂造成的污染风险,对环境保护工作产生重大影响 (李和金,2022)。
未来方向
作用机制
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction can result in the alteration of cellular processes, potentially leading to effects such as apoptosis or inhibition of cell growth .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways, leading to downstream effects such as the induction of apoptosis and inhibition of cell growth .
Result of Action
Similar compounds have been reported to induce apoptosis and inhibit cell growth .
生化分析
Biochemical Properties
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The inhibition of enzymes involved in metabolic pathways can also lead to downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of metabolic enzymes and altered cellular function.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as it can inhibit key enzymes and alter the balance of metabolites within the cell. This can lead to changes in energy production, biosynthesis, and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on enzymes and other biomolecules.
Subcellular Localization
The subcellular localization of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with enzymes and other biomolecules within these compartments, leading to specific biochemical effects.
属性
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)13(15-12(16)8-14)10-4-6-11(17-3)7-5-10/h4-7,9,13H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLOFGIIULWZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


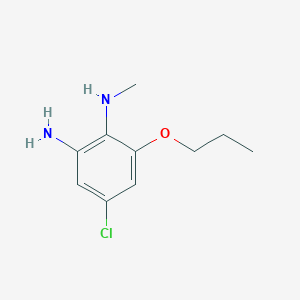
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)

![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
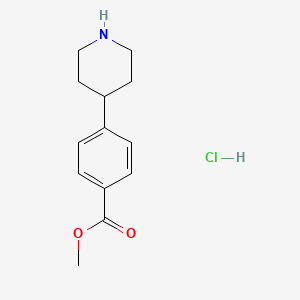
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
